6-chloro-N,4-dimethylpyridin-3-amine
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Overview
Description
6-chloro-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-N,4-dimethylpyridin-3-amine involves the amination of 6-chloropyridine with dimethylamine. This reaction typically requires a catalyst, such as copper iodide, to proceed efficiently . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N,4-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-N,4-dimethylpyridin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N,N-dimethylpyridin-3-amine
- 6-chloro-2,4-dimethylpyridin-3-amine
- N,N-dimethylpyridin-4-amine
Uniqueness
6-chloro-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-chloro-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |
InChI Key |
AVVWQRARGVWOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC)Cl |
Origin of Product |
United States |
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